3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine
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Overview
Description
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that belongs to the class of imidazopyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry. The presence of the bromine atom and the dimethylamino group in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine typically involves the functionalization of imidazo[1,2-a]pyrazine. One common method is the bromination of N,N-dimethylimidazo[1,2-a]pyrazin-8-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction conditions can lead to consistent product quality and higher yields. The choice of solvents and reagents is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The imidazo[1,2-a]pyrazine ring can be reduced under specific conditions to yield hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of N,N-dimethylimidazo[1,2-a]pyrazin-8-amine derivatives with various substituents replacing the bromine atom.
Oxidation: Formation of N-oxides or other oxidized imidazo[1,2-a]pyrazine derivatives.
Reduction: Formation of hydrogenated imidazo[1,2-a]pyrazine derivatives.
Scientific Research Applications
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the bromine atom and the dimethylamino group can influence the binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazine: The parent compound without the bromine and dimethylamino substituents.
3-Bromoimidazo[1,2-a]pyrazine: Similar structure but lacks the dimethylamino group.
N,N-Dimethylimidazo[1,2-a]pyrazin-8-amine: Similar structure but lacks the bromine atom.
Uniqueness
3-Bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine is unique due to the presence of both the bromine atom and the dimethylamino group. This combination allows for a wide range of chemical modifications and enhances its potential biological activities. The compound’s versatility makes it a valuable scaffold in medicinal chemistry and other scientific research fields .
Properties
CAS No. |
787590-55-0 |
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Molecular Formula |
C8H9BrN4 |
Molecular Weight |
241.09 g/mol |
IUPAC Name |
3-bromo-N,N-dimethylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C8H9BrN4/c1-12(2)7-8-11-5-6(9)13(8)4-3-10-7/h3-5H,1-2H3 |
InChI Key |
RVVLLWOEECVIKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CN2C1=NC=C2Br |
Origin of Product |
United States |
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